molecular formula C10H13NO B1279989 1-(2-Aminophenyl)-2-methylpropan-1-one CAS No. 27309-55-3

1-(2-Aminophenyl)-2-methylpropan-1-one

Cat. No. B1279989
CAS RN: 27309-55-3
M. Wt: 163.22 g/mol
InChI Key: ZBORFQJDYSRFBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regiospecific methods to produce isomeric amines, as described in the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane . Additionally, the synthesis of 2-substituted 2-aminopropane-1,3-diols introduces a phenyl ring into the alkyl chain, showing the importance of the position of substituents for biological activity . The synthesis of analogs of the hallucinogen DOM also highlights the modification of the 4-substituent on the phenyl ring .

Molecular Structure Analysis

The molecular structure of these compounds significantly influences their biological activity. For instance, the absolute configuration at the quaternary carbon atom affects the immunosuppressive activity of synthesized 2-aminopropane-1,3-diols . Stereochemical aspects are also crucial in the metabolism of psychotomimetic amines, as the pharmacological activities of enantiomers can differ .

Chemical Reactions Analysis

The metabolism of these compounds involves stereoselective processes, such as the O-demethylation of methoxylated 1-phenyl-2-aminopropanes, which may relate to their psychotomimetic properties . N-Hydroxylation by liver microsomes is another metabolic reaction that has been studied, with the formation of hydroxylamine derivatives .

Physical and Chemical Properties Analysis

The physical properties, such as density and refractive index, of binary mixtures containing related compounds like 2-amino-2-methylpropan-1-ol, have been investigated, providing insights into intermolecular interactions . The determination of 1-aminopropanone in environmental samples through chromatography and mass spectrometry illustrates the analytical methods used to study these compounds' presence and behavior in various media .

Scientific Research Applications

Biofuel Production

1-(2-Aminophenyl)-2-methylpropan-1-one, related to isobutanol, is a subject of interest in biofuel research. Studies like Bastian et al. (2011) show that isobutanol, a compound related to 1-(2-Aminophenyl)-2-methylpropan-1-one, can be produced through a modified amino acid pathway in recombinant organisms like Escherichia coli. This approach is significant for sustainable biofuel production as it enables anaerobic production, which is more economically viable compared to aerobic methods. The study specifically addresses overcoming cofactor utilization imbalance, a critical challenge in biofuel commercialization (Bastian et al., 2011).

Polymer Science and Coatings

In polymer science, compounds structurally related to 1-(2-Aminophenyl)-2-methylpropan-1-one have been explored for their utility in creating UV-curable coatings. Angiolini et al. (1997) investigated copolymers incorporating thioxanthone and α-aminoacetophenone moieties, which are structurally similar to 1-(2-Aminophenyl)-2-methylpropan-1-one. These copolymers showed potential for use in UV-curable pigmented coatings, indicating a possible application of related compounds in industrial and commercial polymer applications (Angiolini et al., 1997).

Environmental Chemistry

The behavior of similar compounds in environmental contexts has also been studied. Fitzsimons and Belt (2005) conducted a synthetic and spectroscopic study of 1-aminopropan-2-one (APR), closely related to 1-(2-Aminophenyl)-2-methylpropan-1-one, in sewage. Their research aimed to understand the solution phase behavior of APR, a biomarker compound, using NMR spectroscopy. Such studies are crucial in tracing and understanding the environmental fate of synthetic compounds (Fitzsimons & Belt, 2005).

Organic Synthesis and Catalysis

Research in organic synthesis and catalysis also involves compounds similar to 1-(2-Aminophenyl)-2-methylpropan-1-one. Iuliano et al. (1995) synthesized optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol, structurally related to 1-(2-Aminophenyl)-2-methylpropan-1-one. They used these compounds as chiral catalysts in the enantioselective addition of diethylzinc to arylaldehydes. This research demonstrates the potential of such compounds in asymmetric synthesis, a key area in pharmaceutical and fine chemical production (Iuliano et al., 1995).

Safety And Hazards

The safety data sheet for a similar compound, 2-Aminophenol, indicates that it may cause an allergic skin reaction and is suspected of causing genetic defects. It is also harmful if swallowed or inhaled .

Future Directions

The future directions for the study of “1-(2-Aminophenyl)-2-methylpropan-1-one” could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to understand its safety and hazards, as well as potential applications .

properties

IUPAC Name

1-(2-aminophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBORFQJDYSRFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485827
Record name 1-(2-aminophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)-2-methylpropan-1-one

CAS RN

27309-55-3
Record name 1-(2-aminophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)-2-methylpropan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of magnesium turnings (7.53 g) in dry ether (100 ml) was added dropwise a solution of isopropyl bromide (36.87 g) in dry ether (50 ml) at reflux temperature for 1 hour. The mixture was heated at the same temperature for 1 hour and then allowed to cool to 5˜10° C. in an ice bath. To the mixture was added dropwise a solution of 2-aminobenzonitrile (11.81 g) in dry tetrahydrofuran (100 ml) at the same temperature for 1 hour. The mixture was stirred additionally 1 hour and then heated under reflux for 3 hours. The reaction mixture was allowed to cool to 5˜10° C. in an ice bath. A 3N aqueous hydrochloric acid was added dropwise to the mixture for 1 hour and then heated under reflux for 3 hours. The resultant mixture was concentrated in vacuo to remove the organic solvent. The residue was extracted with chloroform (2×300 ml). The extracts were combined and washed with a brine (2×100 ml). Dryness over magnesium sulfate and evaporation gave a crude product. The product was purified by column chromatography on silica gel with chloroform. The fractions containing the desired product were combined and evaporated in vacuo to afford a pure 2-isopropylcarbonylaniline (15.35 g) as a colorless oil.
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7.53 g
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Synthesis routes and methods III

Procedure details

A solution of anthranilonitrile (8.507 gm, 72 mmol) in dry Et2O (20 ml) was added to i-propylmagnesium chloride (2.0M in Et2O, 100 ml, 200 mmol) in dry Et2O (30 ml) at 0° C. over a 15 minute period. After the addition was complete, the mixture was warmed to room temperature and stirred for 4.5 hours. The solution was cooled to 0° C., quenched with 10% HCl (150 ml), then stirred for 25 minutes. The aqueous layer was made basic with solid NaOH (25 gm) and then extracted with Et2O (3×). The combined Et2O extracts were washed with brine, then dried (Na2SO4), filtered and stripped to give a yellow oil. Flash Chromatography of the oil (Merck SiO2, 15% EtOAc in hexane) afforded 1-(2-aminophenyl)-2-methyl-1-propanone (10.916 gm, 93%) as a golden yellow oil.
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8.507 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Chandrasekar, G Sekar - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
An efficient chemoselective domino oxidative homocoupling of 2-aminoaryl ketones in the presence of 2-iodoxybenzoic acid (IBX) for the synthesis of iminoquinone has been developed…
Number of citations: 13 pubs.rsc.org
M Li, Z Wang, H Chen, Q Huang, W Zuo - Chem, 2023 - cell.com
Because most pharmacologically active receptors are inherently asymmetric, the introduction of asymmetry into molecules that can bind to such receptors is a central topic in modern …
Number of citations: 2 www.cell.com
Y Shao, YM Zeng, JY Ji, XQ Sun… - The Journal of Organic …, 2016 - ACS Publications
The Cs 2 CO 3 -catalyzed reaction of 2-oxindoles with enones affords 2,2-disubstituted indolin-3-ones through domino “Michael addition–oxidation–ring-cleavage–C–N coupling” …
Number of citations: 18 pubs.acs.org
J Spencer, RP Rathnam, AL Harvey… - Bioorganic & medicinal …, 2011 - Elsevier
A library of 1,4-benzodiazepines has been synthesized and evaluated against Trypanosoma brucei, a causative parasite of Human African trypanosomiasis. Benzodiazepines …
Number of citations: 42 www.sciencedirect.com

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